![molecular formula C10H15Cl2N3 B3107147 [(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride CAS No. 1609403-66-8](/img/structure/B3107147.png)
[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride
Overview
Description
[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride, also known as DMBI, is a chemical compound with potential applications in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 253.2 g/mol. DMBI is a derivative of benzimidazole, which is a heterocyclic organic compound that has a wide range of biological activities.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural characterization of benzimidazole derivatives, including compounds similar to “[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride”, have been extensively studied. For instance, Almansour et al. (2016) synthesized a series of benzimidazole-tethered oxazepine heterocyclic hybrids, showcasing the versatility of benzimidazole compounds in forming complex structures with potential nonlinear optical (NLO) applications (Almansour et al., 2016). Similarly, the synthesis of novel benzimidazole derivatives with potential anti-inflammatory and anti-ulcerogenic activities has been reported, highlighting the therapeutic potential of such compounds (El-Nezhawy et al., 2013).
Biological Activities
Benzimidazole compounds have been investigated for a variety of biological activities. Some studies focus on their potential as antimicrobial agents, where novel benzimidazole derivatives have shown promising results against various bacterial strains and fungi (Agh-Atabay et al., 2003). In the context of anticancer research, bis-benzimidazole derivatives have been synthesized and evaluated for their cytotoxic activities against human tumor cell lines, indicating their potential as anticancer agents (Rashid, 2020).
Antitubercular and Antifilarial Potential
The antitubercular and antifilarial activities of benzimidazole derivatives have also been explored, with certain compounds demonstrating significant activity against Mycobacterium tuberculosis strains and filarial parasites, suggesting their potential in treating infectious diseases (Gobis et al., 2015).
Antiproliferative and Anti-inflammatory Activities
Furthermore, the synthesis and in vitro antiproliferative activity of novel 2-arylideneaminobenzimidazole derivatives have been studied, showing potential antiproliferative effects against various cancer cell lines (Nowicka et al., 2015). Additionally, novel benzimidazole derivatives bearing oxadiazole and morpholine rings have been evaluated for their anti-inflammatory activities, further expanding the therapeutic applications of benzimidazole compounds (Rathore et al., 2017).
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit antimicrobial activity against various organisms , suggesting that they may target microbial proteins or enzymes.
Mode of Action
It’s known that benzimidazole derivatives can interact with their targets, leading to changes that inhibit the growth of the organisms .
Biochemical Pathways
Benzimidazole derivatives have been shown to interfere with the synthesis of certain microbial proteins , which could disrupt various biochemical pathways.
Result of Action
Benzimidazole derivatives have been reported to exhibit antimicrobial activity , suggesting that they may inhibit the growth of certain organisms at the molecular and cellular levels.
properties
IUPAC Name |
(1,2-dimethylbenzimidazol-5-yl)methanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-7-12-9-5-8(6-11)3-4-10(9)13(7)2;;/h3-5H,6,11H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNVQGQEVGCRCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)CN.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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